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Compound of Interest

Compound Name: Trimethylethylammonium iodide

Cat. No.: B1203252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethylethylammonium iodide (TMEAI) is a quaternary ammonium salt that serves as a

valuable electrolyte in various electrochemical studies. Its properties, including good solubility

in organic solvents, a wide electrochemical window, and appreciable ionic conductivity, make it

a suitable supporting electrolyte for cyclic voltammetry, chronoamperometry, and other

electrochemical techniques. This application note provides a detailed protocol for the synthesis,

purification, and electrochemical characterization of TMEAI for use in research and

development, particularly in the field of drug discovery and materials science.
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Chemical
Name

Formula
Molar Mass
( g/mol )

Purity Supplier Notes

Trimethylami

ne
(CH₃)₃N 59.11 ≥99%

Sigma-

Aldrich

Can be used

as a solution

in a suitable

solvent (e.g.,

ethanol or

THF).

Ethyl Iodide C₂H₅I 155.97 ≥99%
Sigma-

Aldrich

Store in a

cool, dark

place.

Stabilizer

may be

present.

Dimethylethyl

amine
(CH₃)₂C₂H₅N 73.14 ≥99%

Sigma-

Aldrich

Alternative

starting

material to

trimethylamin

e.

Methyl Iodide CH₃I 141.94 ≥99%
Sigma-

Aldrich

Alternative

starting

material to

ethyl iodide.

Store in a

cool, dark

place.

Diethyl Ether (C₂H₅)₂O 74.12 Anhydrous
Fisher

Scientific

For washing

the product.

Acetonitrile CH₃CN 41.05
Anhydrous,

≥99.8%

Sigma-

Aldrich

For

electrochemic

al

measurement

s.
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Propylene

Carbonate
C₄H₆O₃ 102.09

Anhydrous,

≥99.7%

Sigma-

Aldrich

For

electrochemic

al

measurement

s.

Argon Ar 39.95 High Purity Airgas

For creating

an inert

atmosphere.

Experimental Protocols
Synthesis of Trimethylethylammonium Iodide
The synthesis of trimethylethylammonium iodide is achieved through the Menschutkin

reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[1] Two possible

routes are presented below.

Route A: From Trimethylamine and Ethyl Iodide

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve trimethylamine (0.1 mol) in 50 mL of anhydrous acetone. The

reaction should be carried out under an inert atmosphere (e.g., argon).

Addition of Ethyl Iodide: Slowly add ethyl iodide (0.1 mol) to the stirred solution of

trimethylamine at room temperature. The reaction is exothermic, so the addition should be

controlled to maintain a gentle reflux.

Reaction: After the addition is complete, continue stirring the reaction mixture at room

temperature for 24-48 hours. The formation of a white precipitate indicates the progress of

the reaction.

Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to

maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

Washing: Wash the collected solid with two portions of cold diethyl ether (20 mL each) to

remove any unreacted starting materials.
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Drying: Dry the product under vacuum to obtain trimethylethylammonium iodide as a

white crystalline solid.

Route B: From Dimethylethylamine and Methyl Iodide

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve dimethylethylamine (0.1 mol) in 50 mL of anhydrous acetonitrile.

The reaction should be carried out under an inert atmosphere (e.g., argon).

Addition of Methyl Iodide: Slowly add methyl iodide (0.1 mol) to the stirred solution of

dimethylethylamine at room temperature.

Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.

Isolation and Washing: Isolate the product as described in Route A.

Drying: Dry the product under vacuum.
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Synthesis Workflow for Trimethylethylammonium Iodide

Route A Route B

Dissolve Trimethylamine in Acetone

Add Ethyl Iodide

Stir at Room Temperature (24-48h)

Isolate Precipitate by Filtration

Dissolve Dimethylethylamine in Acetonitrile

Add Methyl Iodide

Stir at Room Temperature (24h)

Wash with Diethyl Ether

Dry under Vacuum

Trimethylethylammonium Iodide

Click to download full resolution via product page

Caption: Synthesis Workflow for Trimethylethylammonium Iodide.

Purification by Recrystallization
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For high-purity trimethylethylammonium iodide suitable for electrochemical studies,

recrystallization is recommended.

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture, such

as ethanol/water or methanol/acetone.

Cooling: Allow the solution to cool slowly to room temperature to form crystals.

Crystallization: Further cool the solution in an ice bath to maximize crystal formation.

Isolation: Collect the purified crystals by vacuum filtration.

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

Drying: Dry the purified crystals under vacuum.

Electrochemical Characterization
Preparation of Electrolyte Solution

In a glovebox under an inert atmosphere, prepare a 0.1 M solution of the purified

trimethylethylammonium iodide in anhydrous acetonitrile or propylene carbonate.

Cyclic Voltammetry for Determination of the Electrochemical Window

Cell Setup: Assemble a three-electrode electrochemical cell with a glassy carbon working

electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag⁺) or saturated

calomel electrode (SCE) as the reference electrode.

Deaeration: Purge the electrolyte solution with argon for at least 15 minutes to remove

dissolved oxygen.

Measurement: Record the cyclic voltammogram of the electrolyte solution at a scan rate of

100 mV/s over a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode). The

potential at which a significant increase in current is observed defines the limit of the

electrochemical window.[2]
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Electrochemical Characterization Setup

Potentiostat

Working Electrode (GC)

WE

Counter Electrode (Pt)

CE

Reference Electrode (Ag/Ag+)

RE

Electrochemical Cell

0.1 M TMEAI in Solvent

Click to download full resolution via product page

Caption: Typical Electrochemical Setup.

Data Presentation
The electrochemical properties of trimethylethylammonium iodide are critical for its

application as a supporting electrolyte. The following table summarizes key quantitative data.

Note: Experimentally determined data for trimethylethylammonium iodide is not readily

available in the literature. The data presented below for ionic conductivity and electrochemical

window are estimates based on values reported for structurally similar tetraalkylammonium

iodides, such as tetramethylammonium iodide (TMAI) and tetraethylammonium iodide (TEAI).

Property Acetonitrile
Propylene
Carbonate

Reference

Ionic Conductivity

(mS/cm) at 25°C

0.1 M Solution ~10 - 15 ~5 - 10 Estimated

Electrochemical

Window (V vs.

Ag/Ag⁺)

Anodic Limit ~ +0.5 to +1.0 ~ +0.5 to +1.0 [2]

Cathodic Limit ~ -2.8 to -3.0 ~ -2.8 to -3.0 Estimated

Overall Window ~ 3.3 to 4.0 ~ 3.3 to 4.0 Estimated
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Results and Discussion
The synthesis of trimethylethylammonium iodide via the Menschutkin reaction is a

straightforward and efficient method for producing this quaternary ammonium salt. Both

synthetic routes presented should yield the desired product in good purity after recrystallization.

The electrochemical window is a crucial parameter for a supporting electrolyte. The anodic limit

is determined by the oxidation of the iodide anion (I⁻) to triiodide (I₃⁻) and subsequently to

iodine (I₂).[2] The cathodic limit is determined by the reduction of the trimethylethylammonium

cation. As the length of the alkyl chains on the tetraalkylammonium cation has a minimal effect

on its reduction potential, the cathodic limit of TMEAI is expected to be similar to that of other

small tetraalkylammonium cations.[2] The overall electrochemical window in aprotic polar

solvents like acetonitrile and propylene carbonate is therefore expected to be wide, making

TMEAI a suitable electrolyte for studying a broad range of electrochemical reactions.

The ionic conductivity of the electrolyte solution is dependent on the viscosity of the solvent

and the degree of ion pairing. Acetonitrile, having a lower viscosity than propylene carbonate, is

expected to yield higher ionic conductivity.

Safety and Handling
Starting Materials: Trimethylamine and dimethylethylamine are flammable and have strong,

unpleasant odors. Ethyl iodide and methyl iodide are toxic and should be handled in a well-

ventilated fume hood.

Product: Trimethylethylammonium iodide is an irritant. Avoid contact with skin and eyes.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Solvents: Diethyl ether is extremely flammable. Acetonitrile and propylene carbonate are

flammable and should be handled with care.

Conclusion
This application note provides detailed protocols for the synthesis, purification, and

electrochemical characterization of trimethylethylammonium iodide. The synthesis via the

Menschutkin reaction is a reliable method for obtaining this quaternary ammonium salt. While
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specific quantitative electrochemical data for TMEAI is limited, estimations based on similar

compounds suggest it possesses a wide electrochemical window and good ionic conductivity,

making it a valuable supporting electrolyte for a variety of electrochemical studies in non-

aqueous media. Researchers are encouraged to perform the described electrochemical

characterization to determine the precise properties of their synthesized TMEAI in their specific

experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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